2-Chloro-3-fluorobenzoic acid
Overview
Description
2-Chloro-3-fluorobenzoic acid is an organic compound with the molecular formula C₇H₄ClFO₂. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms at the 2 and 3 positions, respectively. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences .
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der waals forces . The presence of the chlorine and fluorine atoms may enhance the compound’s ability to form these interactions due to their high electronegativity.
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is bbb permeant . The compound also has a LogP value of 2.42, indicating a balance between hydrophilicity and lipophilicity, which is favorable for absorption and distribution .
Result of Action
It is known that the compound can cause skin irritation and serious eye irritation
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-3-fluorobenzoic acid. For instance, the compound may decompose upon combustion or in high temperatures . Moreover, the compound’s solubility, stability, and reactivity can be influenced by factors such as pH, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-3-fluorobenzoic acid typically involves the fluorination of 2,3-dichlorobenzoic acid. The process includes the following steps:
Fluorination Reaction: 2,3-dichlorobenzoic acid is reacted with a fluorinating agent such as potassium fluoride in the presence of a phase-transfer catalyst.
Hydrolysis: The reaction mixture is then subjected to hydrolysis under alkaline conditions to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:
Raw Material Selection: Using high-purity 2,3-dichlorobenzoic acid as the starting material.
Reaction Optimization: Employing efficient fluorinating agents and catalysts to maximize yield and purity.
Purification: Implementing advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Oxidation Reactions: The compound can be oxidized to form more complex derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of derivatives with different functional groups.
Reduction: Formation of 2-Chloro-3-fluorobenzyl alcohol or aldehyde.
Oxidation: Formation of more oxidized derivatives.
Scientific Research Applications
2-Chloro-3-fluorobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals, dyes, and polymers
Comparison with Similar Compounds
- 2-Chloro-4-fluorobenzoic acid
- 3-Chloro-2-fluorobenzoic acid
- 2-Chloro-6-fluorobenzoic acid
Comparison:
2-Chloro-4-fluorobenzoic acid: Similar in structure but with the fluorine atom at the 4 position. It exhibits different reactivity and applications.
3-Chloro-2-fluorobenzoic acid: The positions of chlorine and fluorine are reversed, leading to variations in chemical behavior and uses.
2-Chloro-6-fluorobenzoic acid: The fluorine atom is at the 6 position, resulting in distinct properties and applications
2-Chloro-3-fluorobenzoic acid stands out due to its unique substitution pattern, which imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
2-chloro-3-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYAYXKXZNITAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30307155 | |
Record name | 2-Chloro-3-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30307155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102940-86-3 | |
Record name | 2-Chloro-3-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30307155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-3-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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